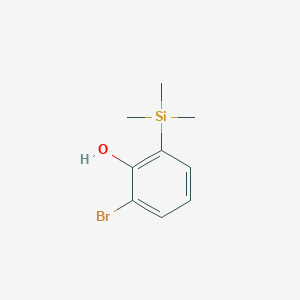![molecular formula C14H21N3O2 B14609053 2-Methoxy-N-[2-(piperidin-4-yl)ethyl]pyridine-3-carboxamide CAS No. 58804-12-9](/img/structure/B14609053.png)
2-Methoxy-N-[2-(piperidin-4-yl)ethyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-N-[2-(piperidin-4-yl)ethyl]pyridine-3-carboxamide is a chemical compound with a complex structure that includes a methoxy group, a piperidine ring, and a pyridine carboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-[2-(piperidin-4-yl)ethyl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring, followed by the introduction of the methoxy group and the piperidine moiety. Common synthetic routes include:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxy Group: This step often involves methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Piperidine Moiety: This can be done through nucleophilic substitution reactions where the piperidine ring is introduced to the pyridine structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-N-[2-(piperidin-4-yl)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like methyl iodide for methylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-Methoxy-N-[2-(piperidin-4-yl)ethyl]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methoxy-N-[2-(piperidin-4-yl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxypyridine: A simpler analog with a methoxy group attached to the pyridine ring.
N-(2-Piperidinyl)pyridine: Lacks the methoxy group but contains the piperidine moiety.
Pyridine-3-carboxamide: The core structure without the methoxy and piperidine groups.
Uniqueness
2-Methoxy-N-[2-(piperidin-4-yl)ethyl]pyridine-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Propriétés
Numéro CAS |
58804-12-9 |
|---|---|
Formule moléculaire |
C14H21N3O2 |
Poids moléculaire |
263.34 g/mol |
Nom IUPAC |
2-methoxy-N-(2-piperidin-4-ylethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H21N3O2/c1-19-14-12(3-2-7-17-14)13(18)16-10-6-11-4-8-15-9-5-11/h2-3,7,11,15H,4-6,8-10H2,1H3,(H,16,18) |
Clé InChI |
YDEMCMFGWXIGAG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC=N1)C(=O)NCCC2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Dioxaspiro[4.5]dec-2-ene](/img/structure/B14608975.png)
![1,2-Bis[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B14608990.png)





![4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14609034.png)
![Methyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoate](/img/structure/B14609046.png)





